molecular formula C10H13N3O2S B8601671 Methyl 5-(3-azidobutyl)thiophene-2-carboxylate CAS No. 88962-08-7

Methyl 5-(3-azidobutyl)thiophene-2-carboxylate

Cat. No. B8601671
CAS RN: 88962-08-7
M. Wt: 239.30 g/mol
InChI Key: LSRBHEKPSHXKKE-UHFFFAOYSA-N
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Description

Methyl 5-(3-azidobutyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C10H13N3O2S and its molecular weight is 239.30 g/mol. The purity is usually 95%.
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properties

CAS RN

88962-08-7

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

methyl 5-(3-azidobutyl)thiophene-2-carboxylate

InChI

InChI=1S/C10H13N3O2S/c1-7(12-13-11)3-4-8-5-6-9(16-8)10(14)15-2/h5-7H,3-4H2,1-2H3

InChI Key

LSRBHEKPSHXKKE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(S1)C(=O)OC)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

For the preparation of the amine starting material of Example 7,4-(5-acetyl-2-thienyl)-2-butanone was reacted with ethylene glycol, triethyl o-formate and p-toluenesulfonic acid in methylene chloride selectively to give methyl 5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-2-thienyl ketone. Oxidation with sodium hypobromite and subsequent hydrolysis gave 5-(3-oxobutyl)-2-thiophenecarboxylic acid. With sodiumborohydride there was obtained therefrom 5-(3-hydroxy-butyl)-2-thiophenecarboxylic acid which was converted in dimethylacetamide with methyl iodide and sodium bicarbonate into the methyl ester. Treatment with p-toluene-sulfonyl chloride in pyridine and reaction with sodium azide in dimethylsulfoxide gave methyl 5-(3-azidobutyl)-2-thiophenecarboxylate from which the corresponding acid was obtained by saponification. With thionyl chloride there was prepared its acid chloride from which, with concentrated ammonia in diethyl ether, there was obtained 5-(3-azidobutyl)-2-thiophenecarboxamide. Reduction of the azido group with triphenylphosphine and subsequent hydrolysis gave (R,S)-5-(3aminobutyl)-2-thiophenecarboxamide, m.p. 65°-75°, ε256 =7780, ε275 =9900.
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Synthesis routes and methods II

Procedure details

4-(5-Acetyl-2-thienyl)-2-butanone (Tetrahedron 35, 1979, 329) was reacted with ethylene glycol, triethyl orthoformate and p-toluenesulphonic acid in methylene chloride to give methyl 5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-2-thienyl ketone. Oxidation with sodium hypobromite and subsequent hydrolysis gave 5-(3-oxobutyl)-2-thiophenecarboxylic acid. With sodium borohydride there was obtained therefrom 5-(3-hydroxybutyl)-2-thiophenecarboxylic acid which was converted in dimethylacetamide with methyl iodide and sodium carbonate into the methyl ester. Treatment with p-toluenesulphochloride in pyridine and reaction with sodium azide in dimethyl sulphoxide gave methyl 5-(3-azidobutyl)-2-thiophenecarboxylate from which there was obtained by saponification the corresponding acid. The acid was treated with thionyl chloride to give the acid chloride from which there was obtained with concentrated ammonia in ether 5-(3-azidobutyl)-2-thiophenecarboxamide. Reduction of the azido group with triphenylphosphine and subsequent hydrolysis gave (RS)-5-(3-aminobutyl)-2-thiophenecarboxamide of melting point 65°-75°; ε256 =7780; ε275 =9900.
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